![molecular formula C12H15NO3 B5138726 2-[acetyl(propyl)amino]benzoic acid](/img/structure/B5138726.png)
2-[acetyl(propyl)amino]benzoic acid
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Description
Synthesis Analysis
Synthesis of derivatives similar to 2-[acetyl(propyl)amino]benzoic acid involves various chemical reactions, including the Friedel-Crafts reaction, which is a key step in synthesizing related compounds by reacting o-phthalic anhydride and acetanilide using AlCl_3 as a catalyst. This process is optimized to achieve a yield of 70.4% under specific conditions (Liu Zhao-feng, 2006). Another approach includes the reaction of anthranilic acid derivatives with aryl aldehydes to synthesize N-acetyl-2-aryl-1,2-dihydro-(4H)-3,1-benzoxazin-4-ones, highlighting the versatility in synthesizing related benzoic acid derivatives (F. Nikpour, D. Sheikh, M. Saraji, 2007).
Molecular Structure Analysis
The molecular structure of compounds related to 2-[acetyl(propyl)amino]benzoic acid is often characterized by spectroscopic methods and quantum chemical calculations, providing insights into their crystalline forms and stabilization forces. For instance, structural investigations have shown that these compounds may crystallize in specific space groups, with their structures stabilized through intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking (P. Venkatesan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving derivatives of 2-[acetyl(propyl)amino]benzoic acid include acetylation, which can significantly affect their antitumor activities. Metabolic transformations, including N-acetylation and oxidation, have been identified as main pathways, with the process being influenced by the nature of the substituent (M. Chua et al., 1999). Such reactions highlight the compound's chemical versatility and potential in pharmacological contexts.
Physical Properties Analysis
The physical properties of 2-[acetyl(propyl)amino]benzoic acid derivatives, such as solubility, melting point, and crystalline form, can be influenced by their molecular structure and intermolecular interactions. For example, the solvation environment and molecular conformation deformation energy play crucial roles in determining their crystallisability behavior and polymorphic forms (I. Rosbottom et al., 2022).
Chemical Properties Analysis
The chemical properties of 2-[acetyl(propyl)amino]benzoic acid derivatives, such as reactivity with other compounds, potential for forming co-crystals, and participation in various chemical reactions, are areas of ongoing research. Studies have shown that these compounds can engage in co-crystallisation processes with N-containing bases, leading to the formation of stoichiometric variants and polymorphism, which underscores their complex chemical behavior and potential for diverse applications (Signe Skovsgaard, A. Bond, 2009).
Mechanism of Action
Target of Action
The primary target of 2-(N-propylacetamido)benzoic acid, also known as 2-[acetyl(propyl)amino]benzoic acid, is the cyclooxygenase 2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are lipid compounds involved in inflammation and pain .
Mode of Action
The compound interacts with the COX-2 enzyme, potentially inhibiting its activity . This inhibition can lead to a decrease in the production of prostanoids, thereby reducing inflammation and pain
Biochemical Pathways
The biochemical pathways affected by 2-(N-propylacetamido)benzoic acid are primarily those involving the synthesis of prostanoids via the COX-2 enzyme . By inhibiting COX-2, the compound disrupts these pathways, leading to a decrease in prostanoid production . The downstream effects of this disruption can include reduced inflammation and pain .
Pharmacokinetics
An in-silico study suggested that similar compounds have good bioavailability and binding affinity with the cox-2 receptor
Result of Action
The primary result of the action of 2-(N-propylacetamido)benzoic acid is a reduction in inflammation and pain due to its inhibition of the COX-2 enzyme and subsequent decrease in prostanoid production . This effect was observed in an in-vivo anti-nociceptive activity test .
properties
IUPAC Name |
2-[acetyl(propyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-8-13(9(2)14)11-7-5-4-6-10(11)12(15)16/h4-7H,3,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFHLWRPKREGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC=C1C(=O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-propylacetamido)benzoic acid |
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